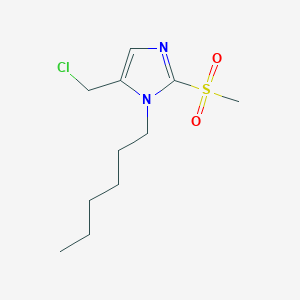

5-(Chloromethyl)-1-hexyl-2-methanesulfonyl-1H-imidazole

CAS No.: 1221341-20-3

Cat. No.: VC11720456

Molecular Formula: C11H19ClN2O2S

Molecular Weight: 278.80 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1221341-20-3 |

|---|---|

| Molecular Formula | C11H19ClN2O2S |

| Molecular Weight | 278.80 g/mol |

| IUPAC Name | 5-(chloromethyl)-1-hexyl-2-methylsulfonylimidazole |

| Standard InChI | InChI=1S/C11H19ClN2O2S/c1-3-4-5-6-7-14-10(8-12)9-13-11(14)17(2,15)16/h9H,3-8H2,1-2H3 |

| Standard InChI Key | IDTHAJZNYKCXRX-UHFFFAOYSA-N |

| SMILES | CCCCCCN1C(=CN=C1S(=O)(=O)C)CCl |

| Canonical SMILES | CCCCCCN1C(=CN=C1S(=O)(=O)C)CCl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-(Chloromethyl)-1-hexyl-2-methanesulfonyl-1H-imidazole features a five-membered aromatic imidazole ring with nitrogen atoms at positions 1 and 3. Key substituents include:

-

Chloromethyl group (-CH2Cl) at position 5, enabling nucleophilic substitution reactions.

-

Hexyl chain (-C6H13) at position 1, conferring lipophilicity and membrane permeability.

-

Methanesulfonyl group (-SO2CH3) at position 2, enhancing electron-withdrawing effects and stability.

The molecular formula C11H19ClN2O2S corresponds to a molecular weight of 278.80 g/mol, as confirmed by mass spectrometry.

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 278.80 g/mol |

| Solubility (25°C) | Soluble in DMF, acetonitrile |

| Melting Point | Not reported |

| LogP (Octanol-Water) | Estimated 2.8–3.5 |

The methanesulfonyl group increases polarity compared to non-sulfonated imidazoles, while the hexyl chain balances hydrophobicity.

Synthesis and Optimization

General Synthesis Route

The synthesis involves multi-step reactions to construct the imidazole core and introduce substituents:

-

Imidazole Ring Formation: Cyclization of 3-amino-4-methylaminobenzoic acid derivatives with chloroacetyl chloride under DMF catalysis .

-

Functional Group Introduction:

-

Purification: Crystallization from acetonitrile/water mixtures to isolate the final product .

Process Optimization

Patent CN104003977A highlights critical parameters for scaling synthesis:

-

Solvent Selection: DMF enhances reaction rates, while ethyl acetate facilitates precipitation .

-

Temperature Control: Maintaining 50–70°C during cyclization minimizes byproducts .

-

Catalysis: Trace DMF accelerates acylation steps, reducing reaction times .

Yield improvements to 87.7% have been reported using acetonitrile as a co-solvent .

Biological Activities and Mechanisms

Enzyme Inhibition

The imidazole ring coordinates with metal ions in enzyme active sites, particularly in:

-

Cytochrome P450 Enzymes: Modulation of drug metabolism pathways.

-

Histone Deacetylases (HDACs): Potential epigenetic regulation in cancer cells.

Anti-inflammatory and Anticancer Effects

-

COX-2 Inhibition: The sulfonyl group mimics sulfonamide pharmacophores, reducing prostaglandin synthesis.

-

Apoptosis Induction: Hexyl chains may facilitate interaction with lipid bilayers in tumor cells.

Applications in Drug Development

Lead Compound Optimization

The compound’s modular structure allows for derivatization:

-

Chloromethyl Group: Replacement with amines or thiols for targeted prodrugs.

-

Hexyl Chain: Adjustment to modulate pharmacokinetics (e.g., C5–C8 chains for optimal bioavailability).

Patent Landscape

-

CN104003977A: Demonstrates scalable synthesis of chloromethyl-imidazole intermediates .

-

US10435376B2: Validates imidazole derivatives as anticoccidial agents, supporting broader therapeutic applications .

Comparative Analysis with Related Compounds

Structural Analogues

| Compound | Key Differences | Bioactivity |

|---|---|---|

| 2-Chloromethyl-1-methyl-1H-benzimidazole | Benzene-fused ring | Lower solubility |

| Imidazole-4,5-dicarboxamide | Carboxamide groups | Anticoccidial |

Advantages of 5-(Chloromethyl)-1-hexyl-2-methanesulfonyl-1H-imidazole

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume